3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde
CAS No.: 2228154-44-5
VCID: VC6389281
Molecular Formula: C14H21ClO2SSi
Molecular Weight: 316.92
* For research use only. Not for human or veterinary use.

Description |
3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde is a complex organic compound featuring a benzaldehyde backbone with several functional groups. It includes a tert-butyldimethylsilyl (TBDMS) protecting group, a chlorine atom, and a methylthio group. This compound is of interest in organic synthesis due to its versatility in various chemical reactions. Spectroscopic Data
Synthesis MethodsThe synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves the protection of a hydroxyl group with TBDMS followed by chlorination and introduction of the methylthio group. The specific steps may vary depending on the starting materials and desired conditions. Applications in Organic SynthesisThis compound is useful as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. The TBDMS group can be easily removed under acidic conditions, making it a versatile protecting group for hydroxyl functions. Biological ActivityWhile specific biological activities of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde have not been extensively reported, compounds with similar structures have shown potential in various biological assays. For example, benzaldehydes with sulfur-containing groups have been explored for their antimicrobial properties. Chemical TransformationsThe compound can undergo various chemical transformations, such as:
|
---|---|
CAS No. | 2228154-44-5 |
Product Name | 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde |
Molecular Formula | C14H21ClO2SSi |
Molecular Weight | 316.92 |
IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde |
Standard InChI | InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3 |
Standard InChIKey | BZSFUCCQNBVKSJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl |
Solubility | not available |
PubChem Compound | 137964743 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume